molecular formula C6H13NO2 B3044230 L-Leucine-D7 CAS No. 92751-17-2

L-Leucine-D7

Cat. No. B3044230
CAS RN: 92751-17-2
M. Wt: 138.22 g/mol
InChI Key: ROHFNLRQFUQHCH-RHMGQHGKSA-N
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Description

L-Leucine-D7, also known as L-Leucine-(isopropyl-d7), is a variant of the amino acid leucine where the hydrogen atoms have been replaced by deuterium . It has a linear formula of (CD3)2CDCH2CH(NH2)CO2H . Leucine is an essential branched-chain amino acid (BCAA) that plays a key role in various biological processes .


Synthesis Analysis

The synthesis of L-Leucine-D7 involves the reaction of Fmoc protected amino acids with 1× Fmoc-oSu and 1× NaHCO3 in a 1:1 dioxane: H2O solution overnight . After dissolving the reaction mixture in 5% HCl, the product is taken up using ethyl acetate and washed with 0.1 M HCl and water .


Molecular Structure Analysis

The molecular structure of L-Leucine-D7 is characterized by its linear formula (CD3)2CDCH2CH(NH2)CO2H . The molecule has a molecular weight of 138.22 .


Chemical Reactions Analysis

Leucine, including its deuterated form, is known to undergo various chemical reactions. For instance, leucine dehydrogenase (LDH) can selectively catalyze α-keto acids to obtain α-amino acids and their derivatives . Moreover, collision-induced dissociation (CID) tandem mass spectra of leucine and its isomers have been studied to identify spontaneous and sequential fragmentation processes .

It has a melting point of over 300 °C . The molecule undergoes a mass shift of M+7 .

Scientific Research Applications

Synthesis and Analysis

  • L-[1-11C]Leucine Synthesis : L-[1-11C]leucine, synthesized using a modified Bucherer-Strecker reaction sequence, is applicable for determining cerebral protein synthesis rates in humans via positron emission tomography. This synthesis, using immobilized enzymes, provides a sterile, pyrogen-free product with over 99% radiochemical purity (Barrio et al., 1983).

Biochemical Applications

  • Expression in E. coli for L-Tert-Leucine Production : Novel leucine dehydrogenases, identified through genome mining, have been expressed in Escherichia coli for the selective biosynthesis of L-tert-leucine, a useful compound in the pharmaceutical and cosmetic industries. This highlights the role of L-leucine in efficient microbial production processes (Jia et al., 2021).
  • Enhancement of L-Leucine Production in Corynebacterium glutamicum : Rational engineering of Corynebacterium glutamicum metabolism has significantly enhanced l-leucine production, underscoring its industrial relevance in amino acid biosynthesis (Wang et al., 2020).

Metabolic Studies

  • Leucine in Pancreatic Beta-Cell Function : Leucine stimulates insulin secretion in pancreatic beta cells, acting both as a metabolic fuel and an allosteric activator. It also regulates gene transcription and protein synthesis in these cells, making it a significant factor in studies of diabetes and insulin regulation (Yang et al., 2010).

Enzymatic and Cellular Applications

  • Leucine Dehydrogenase in L-2-Aminobutyric Acid Production : Engineering of leucine dehydrogenase and its expression regulation have optimized the production of L-2-aminobutyric acid, demonstrating the utility of leucine-related enzymes in biotransformations for drug precursors (Chen et al., 2021).

Proteomics and Cell Culture

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : The use of deuterated leucine (Leu-d3) in SILAC allows for the accurate quantitation of protein mixtures in cell culture, facilitating studies in expression proteomics (Ong et al., 2002).

Safety And Hazards

Based on the safety data sheet for L-Leucine, it is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, do not induce vomiting and seek medical attention .

Future Directions

While there is currently limited information specifically on the future directions of L-Leucine-D7, research on leucine and its derivatives continues to be a promising area. Studies are being conducted to further understand the role of leucine in regulating animal growth and development . Additionally, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus is being investigated .

Relevant Papers Several papers have been published on the topic of leucine and its derivatives. For instance, a paper titled “Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis” discusses the potential of leucine as a dietary supplement . Another paper, “Research progress in the role and mechanism of Leucine in regulating animal growth and development”, provides insights into the role of leucine in animal growth and development .

properties

IUPAC Name

(2S)-2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-RHMGQHGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine-D7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine-D7
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L-Leucine-D7
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L-Leucine-D7
Reactant of Route 5
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Reactant of Route 6
L-Leucine-D7

Citations

For This Compound
4
Citations
CAL McFeely, B Shakya, CA Makovsky… - Nature …, 2023 - nature.com
… ′,5′-d10 product # 492949), and +17 (L-Leucine-13C6,15 N,2,3,3,4,5,5,5-D7 product # 749915-CONF) leucine isotopes were acquired from Sigma-Aldrich, and the d7 (L-Leucine-d7 (…
Number of citations: 8 www.nature.com
P Laforge, A Vincent, C Duchaine, P Feutry… - 2023 - corpus.ulaval.ca
Introduction: A thorough understanding of the microbial ecology within the swine value chain is essential to develop new strategies to optimize the microbiological quality of pork …
Number of citations: 0 corpus.ulaval.ca
杉本宏史 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
… 検量線は検量線用標準試料を測定したピーク面積比 (D-leucine/D-leucine-d7 および L-leucine/L-leucine-d7) と調製濃度の関係から作成した.検量線は 1/x2 の重み付けを行い,以下の 検量線…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp
J Lessard-Lord - 2023 - corpus.ulaval.ca
Longtemps, les effets bénéfiques sur la santé des flavan-3-ols, la classe de (poly) phénols la plus consommée dans la diète occidentale, ont été associés à leur effet antioxydant dans l'…
Number of citations: 0 corpus.ulaval.ca

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